Home > Products > Screening Compounds P73710 > 3-Bromo-4-methoxyquinoline
3-Bromo-4-methoxyquinoline - 36255-25-1

3-Bromo-4-methoxyquinoline

Catalog Number: EVT-3188894
CAS Number: 36255-25-1
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-bromo-4-methoxyquinoline typically involves bromination of 4-methoxyquinoline. A common method utilizes bromine in the presence of Lewis acid catalysts such as iron or aluminum bromide. The reaction conditions are carefully controlled to achieve selective bromination at the 3-position.

Synthetic Route

  1. Starting Material: 4-Methoxyquinoline.
  2. Reagents: Bromine (Br2_2), iron or aluminum bromide as catalysts.
  3. Reaction Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination without side reactions.
  4. Yield: High yields (often exceeding 90%) can be achieved through optimization of reaction conditions such as solvent choice and concentration .

In industrial settings, continuous flow reactors are often employed for large-scale production, allowing for precise control over reaction parameters and improved safety profiles.

Molecular Structure Analysis

The molecular structure of 3-bromo-4-methoxyquinoline features a fused bicyclic system with specific bond lengths and angles that conform to typical values observed in quinoline derivatives. The structure can be represented as follows:

  • Chemical Formula: C10H8BrNC_{10}H_8BrN
  • Molecular Weight: Approximately 236.08 g/mol.
  • Key Bond Lengths:
    • Carbon-Carbon (C-C): Approximately 1.39 1.39\,\text{ }
    • Carbon-Nitrogen (C-N): Approximately 1.34 1.34\,\text{ }
    • Carbon-Bromine (C-Br): Approximately 1.94 1.94\,\text{ }

The presence of the methoxy group (-OCH3_3) at the 4-position contributes to the electron-donating properties, enhancing nucleophilicity in substitution reactions .

Chemical Reactions Analysis

3-Bromo-4-methoxyquinoline participates in several types of chemical reactions:

Types of Reactions

  1. Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as sodium methoxide or potassium tert-butoxide.
  2. Oxidation and Reduction Reactions: The compound can undergo oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride.
  3. Coupling Reactions: It is commonly employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids .

Common Reagents

  • For nucleophilic substitution: Sodium methoxide or potassium tert-butoxide.
  • For oxidation: Potassium permanganate or chromium trioxide.
  • For reduction: Lithium aluminum hydride or sodium borohydride.
  • For coupling reactions: Palladium catalysts are typically used.
Mechanism of Action

The mechanism of action for 3-bromo-4-methoxyquinoline primarily involves its interaction with biological targets such as enzymes and receptors. Notably, quinoline derivatives are known inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anticancer properties due to its ability to modulate enzyme activity involved in cell proliferation and DNA replication processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white solid.
  • Melting Point: Typically around 100 °C (exact value may vary based on purity).

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol, methanol, and dichloromethane but insoluble in water.
  • Stability: Stable under normal conditions but should be stored away from strong oxidizing agents.

These properties make it suitable for various applications in organic synthesis and medicinal chemistry .

Applications

3-Bromo-4-methoxyquinoline has numerous applications across different fields:

  1. Medicinal Chemistry: It serves as a building block for the synthesis of novel therapeutic agents targeting various diseases, including cancer and bacterial infections.
  2. Organic Synthesis: Used in the preparation of complex organic molecules due to its versatile reactivity.
  3. Material Science: Employed in developing dyes, pigments, and other industrial chemicals due to its unique electronic properties .
  4. Research Applications: Investigated for its potential biological activities, contributing to drug discovery efforts aimed at developing new antimicrobial agents .
Introduction to Quinoline Chemistry and 3-Bromo-4-methoxyquinoline

Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry due to its profound biological relevance and structural versatility. First isolated from coal tar by Friedlieb Ferdinand Runge in 1834 [3], quinoline derivatives have evolved into indispensable pharmacophores. Over 85% of biologically active chemical entities incorporate heterocycles like quinoline, which enable critical modulation of solubility, lipophilicity, and ADMET properties [1]. Within this chemical space, halogenated quinolines—particularly those with bromine at the C3 position—have emerged as pivotal synthetic targets. 3-Bromo-4-methoxyquinoline exemplifies this strategic combination, where the bromine atom serves as a versatile handle for cross-coupling reactions, while the methoxy group fine-tunes electronic distribution and bioavailability. This compound occupies a niche yet expanding domain in drug discovery pipelines, bridging classical heterocyclic chemistry and modern catalytic methodologies.

Historical Significance of Halogenated Quinoline Derivatives in Medicinal Chemistry

The therapeutic legacy of halogenated quinolines spans over a century, marked by seminal clinical agents and enduring molecular templates. Early landmarks include quinine (isolated from Cinchona bark), which revolutionized antimalarial therapy in the 17th century and established quinoline as a biologically active nucleus [3]. The mid-20th century witnessed the rational design of chloroquine and primaquine, where chlorine incorporation enhanced antimalarial potency and metabolic stability. Beyond antiparasitics, halogenation proved transformative in antibacterial fluoroquinolones (e.g., ciprofloxacin), where the C6-fluorine atom improved DNA gyrase binding affinity and cellular penetration [3]. The 2012 approval of bedaquiline, a bromoquinoline derivative targeting ATP synthase in Mycobacterium tuberculosis, underscored bromine’s role in optimizing target engagement against resistant pathogens [3]. These innovations collectively demonstrate how halogen atoms—especially bromine—confer three key advantages:

  • Synthetic manipulability: Bromine’s reactivity in metal-catalyzed cross-couplings (e.g., Suzuki, Heck) enables rapid diversification.
  • Steric and electronic tuning: Halogens modulate electron density in the quinoline ring, influencing π-stacking and hydrogen-bonding interactions.
  • Enhanced pharmacokinetics: Halogens improve membrane permeability and prolong metabolic half-lives via steric shielding.

Table 1: Key Halogenated Quinoline Drugs and Their Therapeutic Applications

CompoundHalogenTherapeutic ClassClinical Impact
QuinineNoneAntimalarialFirst effective malaria treatment
ChloroquineChlorineAntimalarialReduced malaria mortality worldwide
CiprofloxacinFluorineAntibacterialBroad-spectrum activity against Gram-(-) bacteria
BedaquilineBromineAntitubercularTreatment of multidrug-resistant TB
Nitidine (natural)NoneAnticancerIsolated from Zanthoxylum nitidum; topoisomerase inhibition

Role of 3-Bromo-4-methoxyquinoline as a Synthetic Intermediate

3-Bromo-4-methoxyquinoline functions as a multifunctional linchpin in complex molecule assembly, leveraging orthogonal reactivity at its bromine and methoxy sites. The C3-bromine participates avidly in palladium-catalyzed cross-couplings, while the C4-methoxy group can be hydrolyzed to quinolinols or displaced selectively under Lewis acid catalysis. This duality enables convergent routes to pharmacologically relevant scaffolds:

  • Anticancer agents: Suzuki-Miyaura coupling with boronic acids yields biaryl derivatives mimicking combretastatin A-4 analogs, potent tubulin polymerization inhibitors .
  • Kinase inhibitors: Buchwald-Hartwig amination installs aminoheterocycles critical for ATP-competitive binding in VEGFR or Src kinase inhibitors [5].
  • Antimicrobial hybrids: Sonogashira coupling with terminal alkynes generates alkyne-tethered quinolines active against drug-resistant biofilms [5].

Synthetic methodologies for accessing 3-Bromo-4-methoxyquinoline emphasize efficiency and scalability. A representative industrial route involves:

  • Quinoline bromination using Br₂/AcOH at 15–60°C, achieving near-quantitative conversion via electrophilic aromatic substitution .
  • Regioselective C4 methoxylation via nucleophilic aromatic substitution (SNAr) with NaOMe/MeOH (3.5–5.5 eq. at 10–80°C), exploiting C4-activation by the ring nitrogen . This outperforms classical routes relying on tin(II) chloride reduction (67% yield) or hazardous azodicarboxylates .

Table 2: Synthesis Methods for 3-Bromo-4-methoxyquinoline and Analogues

MethodConditionsYieldAdvantages/Limitations
Direct BrominationBr₂, CH₃COOH, 15–60°C95–99%High regioselectivity; scalable; acetic acid recyclable
Catalytic BrominationNBS, AlCl₃, CH₂Cl₂, RT85%Milder conditions; requires purification
Methoxylation (SNAr)NaOMe, MeOH, 10–80°C90%Atom-economical; high conversion
O-Demethylation/BrominationBBr₃, CH₂Cl₂; then POBr₃78%Step-intensive; handles sensitive substituents

Current Research Gaps and Industrial-Academic Knowledge Disparities

Despite its utility, 3-Bromo-4-methoxyquinoline’s development faces three critical challenges reflecting broader disconnects in heterocyclic chemistry:

Scalability-Sustainability Trade-offs: Industrial routes prioritize cost efficiency, using Br₂/AcOH despite acetic acid’s corrosivity and bromine’s volatility . Academic alternatives like N-bromosuccinimide (NBS) or H₂O₂/HBr systems remain underdeveloped for kilogram-scale production. Life-cycle analyses of waste streams (e.g., HBr byproducts) are absent, hindering green chemistry integration.

Direct C–H Bromination Barriers: Current methods require prefunctionalized quinolines (e.g., 4-nitro or 4-halo precursors). Regioselective C3-bromination of unprotected 4-methoxyquinoline via C–H activation is elusive due to the methoxy group’s ortho-directing effects. Catalytic systems mimicking cytochrome P450 (e.g., PhI(OAc)₂/Br⁻ with metalloporphyrins) show promise but suffer from low turnover numbers (<50) [3].

Computational Design Void: Machine learning models predicting bromoquinoline reactivity (e.g., coupling rates, regioselectivity in further derivatization) are scarce. Fragment-based quantum mechanics (QM) calculations could map electrostatic potential surfaces to forecast nucleophilic/electrophilic attack sites, accelerating rational design. However, industrial adoption lags due to software accessibility and training gaps [1] [3].

These gaps underscore a broader translation barrier: Academia focuses on novel catalysts (e.g., Pd-phosphine complexes for coupling) or exotic brominating agents, while industry requires robust, chromatography-free processes compatible with existing infrastructure. Bridging this divide demands collaborative frameworks—such as consortia for precompetitive synthesis research—to align molecular innovation with manufacturability constraints.

Properties

CAS Number

36255-25-1

Product Name

3-Bromo-4-methoxyquinoline

IUPAC Name

3-bromo-4-methoxyquinoline

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-13-10-7-4-2-3-5-9(7)12-6-8(10)11/h2-6H,1H3

InChI Key

RKXMXHCOBXEHAD-UHFFFAOYSA-N

SMILES

COC1=C(C=NC2=CC=CC=C21)Br

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.